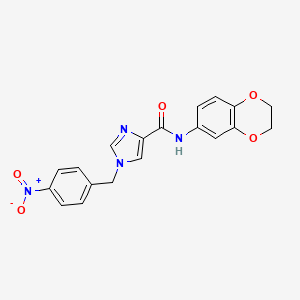

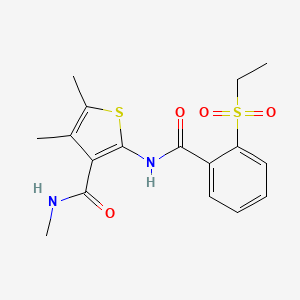

2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It contains an ethylsulfonyl group, a benzamido group, and a trimethylthiophene group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, benzamides can be synthesized through the direct condensation of carboxylic acids and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the functional groups present. For example, amides generally have high boiling points and melting points .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Chlorosulfonation of N-Benzyl Carboxamides

Research on chlorosulfonation of N-benzyl carboxamides, including N-benzylthiophen-2-carboxamide, has yielded derivatives through reactions with nucleophiles. These compounds were evaluated for preliminary biological activities against fungi, insects, and weeds, suggesting potential applications in agricultural chemistry and bioactivity screening (Cremlyn, Ellis, & Pinney, 1989).

Polyamides and Poly(amide-imide)s Synthesis

The synthesis of polyamides and poly(amide-imide)s from aromatic dicarboxylic acids and bis(carboxyphthalimide)s points to the material science application of similar compounds. These polymers exhibit high thermal stability and solubility in polar aprotic solvents, indicating their utility in high-performance materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Advanced Material Applications

Studies on polyimides and polyamide-imides containing arylene sulfone ether linkages further highlight the relevance of sulfonamide compounds in developing advanced materials with high thermal stability and specific mechanical properties (Idage, Idage, Gunjikar, & Vernekar, 1990).

Mecanismo De Acción

Target of Action

Similar compounds with a benzimidazole core have been evaluated as cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are key enzymes involved in the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

Benzimidazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators, thereby potentially exerting an anti-inflammatory effect .

Biochemical Pathways

By inhibiting cox-1 and cox-2, the compound could potentially impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation.

Pharmacokinetics

In silico prediction of physicochemical properties, ADME, and drug-likeness profiles are often studied for new compounds .

Result of Action

If the compound acts as a cox-1 and cox-2 inhibitor, it could potentially reduce inflammation by decreasing the production of prostaglandins .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-9-7-6-8-12(13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPHGEDNEMXHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2767362.png)

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2767369.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)

![N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2767382.png)